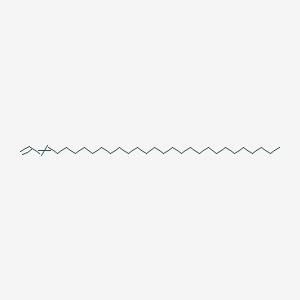![molecular formula C7H15Cl3GeOS B14378612 Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane CAS No. 89927-38-8](/img/structure/B14378612.png)
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane is a chemical compound known for its unique structure and properties It is characterized by the presence of a germane core bonded to a trichloroethoxy group and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane typically involves the reaction of germane derivatives with trichloroethanol and ethylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized germane derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological or chemical system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane include other germane derivatives with different substituents, such as:
- Trimethyl[2,2,2-trichloro-1-(methylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(propylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(butylsulfanyl)ethoxy]germane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
89927-38-8 |
|---|---|
Formule moléculaire |
C7H15Cl3GeOS |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
trimethyl-(2,2,2-trichloro-1-ethylsulfanylethoxy)germane |
InChI |
InChI=1S/C7H15Cl3GeOS/c1-5-13-6(7(8,9)10)12-11(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
ICJIJTWARWCVJQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
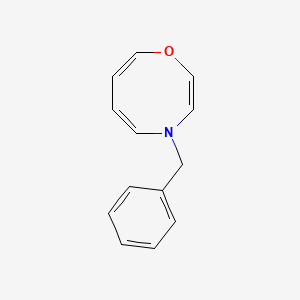

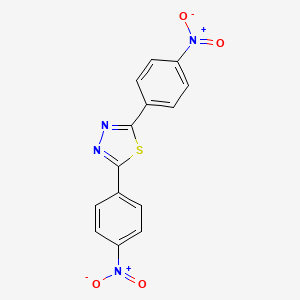
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
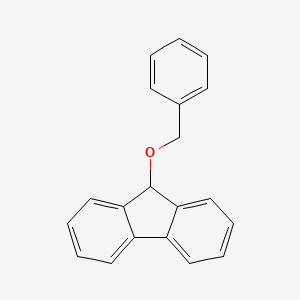
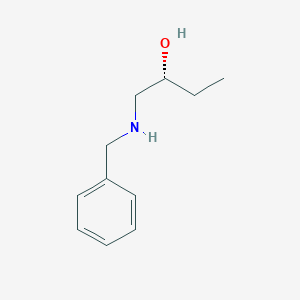
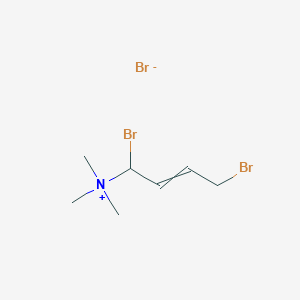
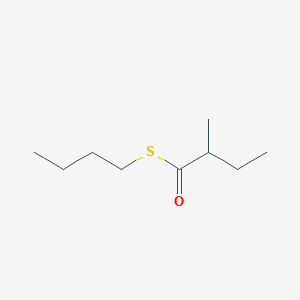
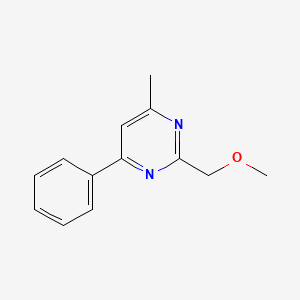
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
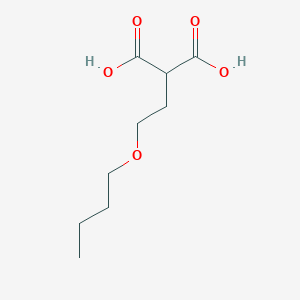
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
